molecular formula C12H17N3S B2439583 [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea CAS No. 914636-45-6

[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea

Cat. No. B2439583
CAS RN: 914636-45-6
M. Wt: 235.35 g/mol
InChI Key: SGHWUUOQYKMTFX-UHFFFAOYSA-N
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Description

“[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea” is a chemical compound with the molecular formula C12H17N3S . It is also known by other names such as 2-(4-Isobutylbenzylidene)hydrazinecarbothioamide and 2-[[4-(2-Methylpropyl)phenyl]methylene]hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group . The exact 3D structure or the stereochemistry is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Pharmacological Study

A study by Sujith et al. (2009) detailed the synthesis of a series of compounds including 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were synthesized via a Mannich reaction and were characterized for their anti-inflammatory, analgesic, antibacterial, and antifungal activities.

Antiviral, Antitubercular, and Anticancer Activities

The work of Çıkla (2010) focused on the synthesis of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]phenyl]-3-substituted thiourea derivatives. These compounds were evaluated for their antiviral, antitubercular, and anticancer activities, offering insight into the potential medicinal applications of thiourea derivatives.

Urease Inhibition for Ulcer Therapy

In 2018, Mumtaz et al. synthesized N, N´-disubstituted thiourea derivatives from ibuprofen. These compounds showed potent urease inhibitory activity, suggesting their potential as lead molecules for gastrointestinal ulcer therapy.

Antimicrobial Activities

Saljooghi et al. (2017) synthesized new thiourea and thiazolidinone derivatives, which were tested against various microbial pathogens, highlighting their potential antimicrobial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of a suitable catalyst.", "Starting Materials": [ "4-(2-methylpropyl)benzaldehyde", "Thiourea", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(2-methylpropyl)benzaldehyde and thiourea in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool and filter off any solid precipitate.", "Step 5: Wash the solid precipitate with a suitable solvent such as water or ethanol.", "Step 6: Dry the solid precipitate under vacuum to obtain the final product, [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea." ] }

CAS RN

914636-45-6

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16)

InChI Key

SGHWUUOQYKMTFX-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NNC(=S)N

solubility

not available

Origin of Product

United States

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